Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate
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Overview
Description
Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
The synthesis of Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate typically involves multi-step organic reactions. One common method includes the acylation of 3-chloro-2-methylbenzoic acid with 6-methylpyridin-2-amine, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Chemical Reactions Analysis
Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate can be compared with similar compounds, such as:
Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]propanoate: This compound has a similar structure but with a different ester group, leading to variations in its chemical properties and applications.
Ethyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate: The ethyl ester variant may exhibit different solubility and reactivity profiles compared to the methyl ester.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-6-4-9-15(19-11)20(10-16(21)23-3)17(22)13-7-5-8-14(18)12(13)2/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPPPLWWFUYGGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(CC(=O)OC)C(=O)C2=C(C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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